Methanone, phenyl[2-(2-propenyl)phenyl]-
Description
Methanone, phenyl[2-(2-propenyl)phenyl]- (CAS: Not explicitly listed; referenced as "Methanone, phenyl[2-(2-propenyl)phenyl]" in ) is a benzophenone derivative featuring a phenyl group attached to a ketone and a second phenyl ring substituted with a 2-propenyl (allyl) group at the ortho position. This compound is structurally characterized by its conjugated aromatic system and the reactive allyl substituent, which may enhance its utility in organic synthesis, polymer chemistry, or photochemical applications.
Properties
CAS No. |
76385-35-8 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
phenyl-(2-prop-2-enylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c1-2-8-13-9-6-7-12-15(13)16(17)14-10-4-3-5-11-14/h2-7,9-12H,1,8H2 |
InChI Key |
HYTXMZZSNAJVGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl[2-(2-propenyl)phenyl]- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to form the desired product .
Industrial Production Methods
On an industrial scale, the production of methanone, phenyl[2-(2-propenyl)phenyl]- may involve the catalytic isomerization of phenyl propylene oxide or the decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[2-(2-propenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methanone, phenyl[2-(2-propenyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which methanone, phenyl[2-(2-propenyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
a) Phenyl[2-(trifluoromethyl)phenyl]methanone (CAS: 727-99-1)
- Structure : Substitutes the allyl group with a trifluoromethyl (-CF₃) group at the ortho position.
- Properties: Molecular Weight: 264.21 g/mol (vs. ~224.26 g/mol for the allyl-substituted compound). Melting Point: Not explicitly listed, but similar trifluoromethyl-substituted methanones exhibit high thermal stability due to strong C-F bonds. Applications: Used in materials science for UV-resistant coatings and pharmaceuticals due to its electron-withdrawing CF₃ group .
- Key Difference : The CF₃ group increases hydrophobicity and chemical inertness compared to the allyl group, which may participate in radical or addition reactions.
b) (2-Methylphenyl)phenylmethanone (o-Methylbenzophenone, CAS: 131-58-8)
- Structure : Features a methyl (-CH₃) group instead of the allyl substituent.
- Properties :
- Key Difference : The methyl group lacks the π-bond reactivity of the allyl substituent, limiting its use in polymerization or cycloaddition reactions.
Heterocyclic Methanone Derivatives
a) (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 74)
- Structure : Combines an imidazo-pyridazine heterocycle with a trifluoromethylphenyl-piperidine moiety.
- Properties: HPLC Purity: 99.6% (indicative of high synthetic efficiency). Applications: Nonretinoid antagonists targeting retinol-binding proteins, highlighting biological activity absent in the allyl-substituted compound .
- Key Difference : The heterocyclic core enables specific receptor interactions, unlike the simpler aromatic system of the target compound.
b) {2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl}(phenyl)methanone
- Structure : Contains a quinazoline heterocycle with bromine and phenyl substituents.
- Properties: Molecular Weight: 480.36 g/mol. Applications: Potential kinase inhibitors in medicinal chemistry .
- Key Difference : The bromine atom and quinazoline ring confer distinct electronic properties and bioactivity compared to the allyl-substituted compound.
a) Allyl vs. Methoxy Substitutions
- Example: {2-[1-(1H-Benzotriazol-1-yl)ethoxy]phenyl}(phenyl)methanone (9a, ) Structure: Benzotriazole-alkoxy substituent. Properties: Melting point = 79–80°C; synthesized via nucleophilic substitution. Applications: Photolabile protecting groups in organic synthesis.
- Comparison : The allyl group in the target compound may enable thiol-ene click chemistry or Diels-Alder reactions, whereas methoxy/alkoxy groups are typically inert or participate in hydrogen bonding .
b) Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl () vs. Allyl (Target Compound): The CF₃ group withdraws electrons, stabilizing the ketone and reducing nucleophilic attack.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
